molecular formula C12H11F3O3 B1323491 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid CAS No. 502650-98-8

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid

Cat. No.: B1323491
CAS No.: 502650-98-8
M. Wt: 260.21 g/mol
InChI Key: MGVZZUNNBDSHQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5-(3-trifluoromethylphenyl)valeric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts .

Properties

IUPAC Name

5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-4-1-3-8(7-9)10(16)5-2-6-11(17)18/h1,3-4,7H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVZZUNNBDSHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620424
Record name 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502650-98-8
Record name 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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